

Improving Calicheamicin ADC stability and reducing aggregation

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Compound of Interest

Compound Name: Calicheamicin

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Calicheamicin ADC Technical Support Center

Welcome to the technical support center for **calicheamicin** antibody-drug conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and aggregation of **calicheamicin** ADCs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My **calicheamicin** ADC is showing significant aggregation after conjugation and purification. What are the potential causes and how can I mitigate this?

A1: ADC aggregation is a common issue that can arise from several factors, primarily related to the increased hydrophobicity of the conjugate. Here's a step-by-step troubleshooting guide:

- **Hydrophobic Interactions:** The **calicheamicin** payload is highly hydrophobic. Its conjugation to the antibody surface can expose hydrophobic patches, leading to self-association and aggregation.^{[1][2]}
- **Linker Chemistry:** The choice of linker can influence aggregation. Some linkers may be more prone to creating hydrophobic interactions.
- **Conjugation Conditions:**

- pH: The pH of the conjugation buffer can affect the charge of the antibody and influence aggregation. It's crucial to work at a pH that maintains the stability of the antibody.[2]
- Solvents: The use of organic co-solvents to dissolve the linker-payload can promote aggregation if not carefully controlled.[2]
- High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[1]

Troubleshooting Steps:

- Optimize Conjugation Chemistry:
 - Site-Specific Conjugation: Employing site-specific conjugation methods, such as using engineered cysteine residues, can lead to more homogeneous ADCs with potentially reduced aggregation compared to random lysine conjugation.[3][4][5]
 - Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene glycol (PEG), to increase the overall solubility of the ADC and reduce aggregation.[1][6]
- Refine Reaction Conditions:
 - Screen Buffers and pH: Empirically test a range of pH values and buffer compositions to find the optimal conditions for your specific antibody.
 - Minimize Organic Solvent: Use the lowest effective concentration of organic solvent required to dissolve the linker-payload.
- Control DAR:
 - Lower the Molar Ratio: Reduce the molar excess of the linker-payload during the conjugation reaction to achieve a lower average DAR.
- Formulation Development:
 - Excipient Screening: Screen different excipients, such as polysorbates or sucrose, which can help stabilize the ADC and prevent aggregation in the final formulation.[7]

- Alternative Conjugation Strategy:
 - Immobilized Antibody: Consider "Lock-Release" technology where the antibody is immobilized on a solid support during conjugation to prevent intermolecular aggregation. [\[2\]](#)[\[8\]](#)

Q2: I am observing a loss of payload from my **calicheamicin** ADC during storage. What could be the cause and how can I improve its stability?

A2: Payload loss is a critical stability issue, often linked to the lability of the linker connecting the **calicheamicin** to the antibody.

- Linker Instability:
 - Acid-Labile Linkers: First-generation **calicheamicin** ADCs often utilized acid-sensitive hydrazone linkers (e.g., AcButDMH linker in Mylotarg and Besponsa). These linkers can be unstable in circulation, leading to premature release of the payload. [\[3\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)
 - Disulfide Linkers: While designed to be cleaved inside the cell, some disulfide linkers can be susceptible to reduction in the bloodstream, causing premature payload release. The stability can be influenced by the steric hindrance around the disulfide bond. [\[10\]](#)[\[11\]](#)

Troubleshooting Steps:

- Select a More Stable Linker:
 - Next-Generation Linkers: Transition to more stable linker chemistries. For example, a direct disulfide bond between an engineered cysteine on the antibody and a thiol on the **calicheamicin** derivative can create a "linkerless" and more stable conjugate. [\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Non-Cleavable Linkers: If the mechanism of action allows, consider using non-cleavable linkers which generally exhibit higher plasma stability. [\[12\]](#)
- Site of Conjugation:
 - Steric Hindrance: The specific site of conjugation on the antibody can influence linker stability. Sites that provide more steric shielding may protect the linker from premature

cleavage.[13]

- Optimize Formulation:
 - pH Control: Formulate the ADC in a buffer that maintains a pH where the linker is most stable. For hydrazone linkers, a neutral pH is critical.
 - Storage Conditions: Store the ADC at recommended temperatures (typically 2-8°C) and protect it from light to minimize degradation.

Q3: How can I accurately quantify the amount of aggregation in my **calicheamicin** ADC preparation?

A3: It is crucial to use orthogonal analytical methods to accurately characterize and quantify aggregation.

- Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[1]
- SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of the eluting species, offering a more detailed characterization of aggregates.[1]
- Dynamic Light Scattering (DLS): DLS is a rapid technique to estimate the average size and size distribution of particles in a solution, making it useful for detecting the presence of aggregates.[1]
- Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): SV-AUC is a powerful technique that can provide high-resolution information on the size, shape, and distribution of aggregates.

Quantitative Data Summary

Table 1: Comparison of Linker Technologies on **Calicheamicin** ADC Stability and Aggregation

Linker Type	Conjugation Site	Homogeneity	Aggregation Potential	In Vivo Stability (Half-life)	Reference
Acid-Labile Hydrazide	Lysine	Heterogeneous	High	Shortened (e.g., 17-67 hours)	[3] [4] [5]
"Linkerless" Disulfide	Engineered Cysteine	Homogeneous	Minimal	High (50% drug remaining after 21 days)	[3] [4] [5]

Experimental Protocols

Protocol 1: Site-Specific Conjugation of **Calicheamicin** to an Engineered Antibody via a Disulfide Bond

This protocol is based on the methodology for creating a "linkerless" **calicheamicin** ADC with improved stability and reduced aggregation.[\[3\]](#)

Materials:

- Cysteine-engineered monoclonal antibody (mAb)
- Activated disulfide **calicheamicin** linker drug (e.g., nitropyridyldisulfide **calicheamicin**, nitroPDS-cal)
- Conjugation Buffer: 50 mM Tris, pH 7.0-8.5
- Purification System: Cation exchange chromatography
- Formulation Buffer

Procedure:

- Antibody Preparation: Ensure the engineered mAb is purified and buffer-exchanged into the conjugation buffer.

- **Linker-Drug Preparation:** Dissolve the nitroPDS-cal in a suitable organic solvent (e.g., dimethylformamide) at a known concentration.
- **Conjugation Reaction:** a. Add 3 to 10 molar equivalents of the dissolved nitroPDS-cal to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10%). b. Incubate the reaction mixture at ambient temperature for 3 to 5 hours.
- **Purification:** a. Purify the resulting ADC using cationic exchange chromatography to remove unconjugated linker-drug and other impurities. b. Elute the ADC and collect the relevant fractions.
- **Formulation:** a. Buffer-exchange the purified ADC into the final formulation buffer.
- **Characterization:** a. Determine the DAR using techniques like Reversed-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC). b. Assess aggregation using Size Exclusion Chromatography (SEC).^[1] c. Confirm the integrity of the ADC using mass spectrometry.

Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Materials:

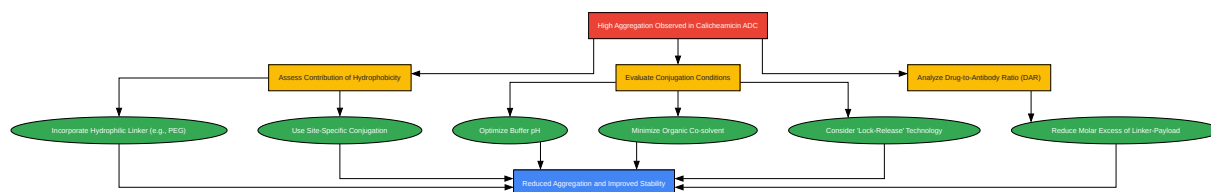
- ADC sample
- SEC column suitable for monoclonal antibodies
- Mobile Phase: A physiological pH buffer (e.g., phosphate-buffered saline)
- HPLC or UHPLC system with a UV detector

Procedure:

- **System Equilibration:** Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
- **Sample Preparation:** Dilute the ADC sample to an appropriate concentration within the linear range of the detector.

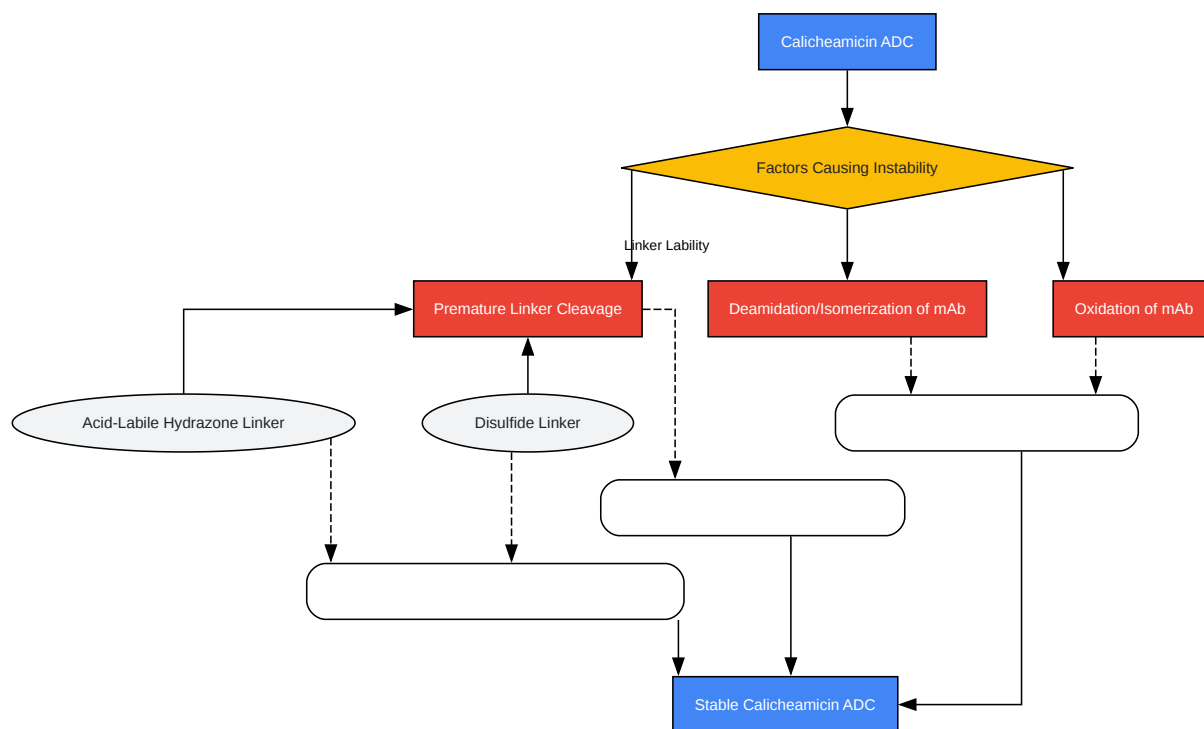
- Injection: Inject a defined volume of the prepared sample onto the column.
- Chromatographic Separation: Run the separation under isocratic conditions at a constant flow rate.
- Data Acquisition: Monitor the elution profile at 280 nm.
- Data Analysis: a. Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times. b. Integrate the peak areas for each species. c. Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.

Visualizations



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Caption: Troubleshooting workflow for addressing high aggregation in **calicheamicin** ADCs.



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Caption: Factors affecting **calicheamicin** ADC stability and strategies for improvement.

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